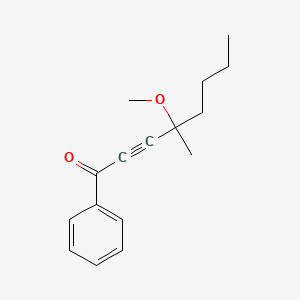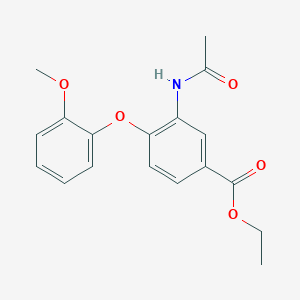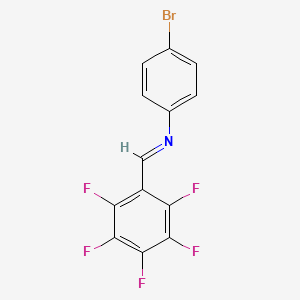![molecular formula C8H19NSSi B14430764 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine CAS No. 81633-88-7](/img/structure/B14430764.png)
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine is an organic compound that features a unique combination of functional groups, including an amine, a sulfanyl group, and a silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine typically involves multiple steps:
Formation of the Ethenyl(dimethyl)silyl Group: This can be achieved by reacting vinyl magnesium bromide with dimethylchlorosilane under anhydrous conditions.
Introduction of the Sulfanyl Group: The next step involves the reaction of the ethenyl(dimethyl)silyl group with 2-chloroethyl sulfide in the presence of a base such as sodium hydride.
Amination: Finally, the compound is treated with ammonia or an amine source to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative using catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: N-alkylated or N-acylated amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s amine group makes it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In materials science, the silyl group can be utilized for the development of silicon-based materials, which are important in electronics and coatings.
Mecanismo De Acción
The mechanism of action of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The ethenyl group could participate in covalent bonding with biological targets, while the amine group might form hydrogen bonds or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine makes it particularly versatile for applications in medicinal chemistry and biology, where amines are often key functional groups in bioactive molecules.
Propiedades
| 81633-88-7 | |
Fórmula molecular |
C8H19NSSi |
Peso molecular |
189.40 g/mol |
Nombre IUPAC |
2-[2-[ethenyl(dimethyl)silyl]ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H19NSSi/c1-4-11(2,3)8-7-10-6-5-9/h4H,1,5-9H2,2-3H3 |
Clave InChI |
ZLSKDSUPNRRYFY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCSCCN)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



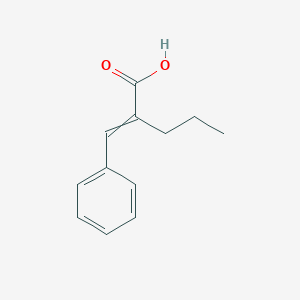
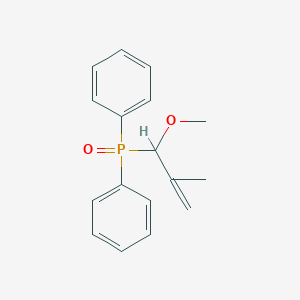
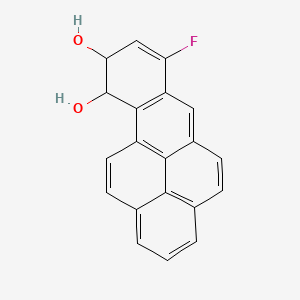
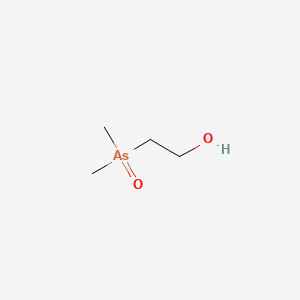
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
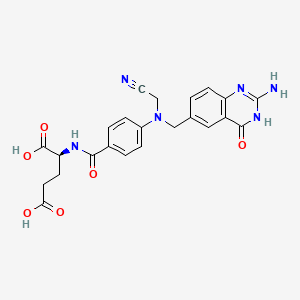
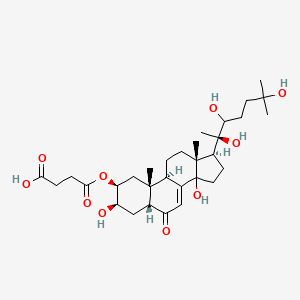
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
